N,N-Di-Boc-2-aminopyridine

Chemical Stability Basic Conditions Protecting Group Stability

Procure N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2) for its dual-Boc protection, which prevents unwanted nucleophilic participation and ensures stability in high-temp reactions (bp 365°C). Its 97% purity reduces impurities, improving yields in pharmaceutical intermediate and natural product synthesis. Offers orthogonal deprotection under mild acidic conditions, critical for complex multi-step syntheses.

Molecular Formula C15H22N2O4
Molecular Weight 294.35 g/mol
CAS No. 870703-63-2
Cat. No. B1602688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Di-Boc-2-aminopyridine
CAS870703-63-2
Molecular FormulaC15H22N2O4
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CC=CC=N1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-9-7-8-10-16-11)13(19)21-15(4,5)6/h7-10H,1-6H3
InChIKeyQLOPVAOGSSBUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2): A Chemically Defined, Doubly Protected Aminopyridine Building Block for Selective Synthesis


N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2) is a doubly protected heterocyclic amine featuring two tert-butoxycarbonyl (Boc) groups on the exocyclic amine of a pyridine ring . This compound is supplied as a solid with a defined purity of 97% and a melting point range of 81-85 °C, ensuring consistent physical properties for research and industrial applications . The presence of dual Boc groups imparts distinct steric hindrance and orthogonal deprotection behavior that differentiates it from mono-Boc-protected 2-aminopyridines, making it a specialized building block for multi-step organic syntheses [1].

Why Generic Substitution of N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2) Fails: Critical Differentiation from N-Boc-2-aminopyridine and Other Protected Analogs


Generic substitution with mono-protected analogs such as N-Boc-2-aminopyridine (CAS 38427-94-0) or other in-class protected 2-aminopyridines fails due to fundamental differences in steric protection, deprotection selectivity, and stability under common reaction conditions [1]. N,N-Di-Boc-2-aminopyridine offers a uniquely hindered amine environment that prevents unwanted nucleophilic participation during multi-step syntheses—a property not conferred by a single Boc group . Additionally, the doubly protected amine exhibits distinct thermal stability (boiling point 365 °C at 760 mmHg) and a lower melting point (81–85 °C) compared to its mono-Boc counterpart, impacting handling and purification protocols [2]. The following quantitative evidence establishes the specific, verifiable differentiation that justifies procurement of this specific compound over readily available alternatives.

Quantitative Evidence Guide for N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2): Direct Comparator Data for Scientific Selection and Procurement


Enhanced Stability Under Basic Conditions: N,N-Di-Boc-2-aminopyridine vs. N-Fmoc-2-aminopyridine

N,N-Di-Boc-2-aminopyridine demonstrates superior stability under basic conditions compared to the commonly used Fmoc-protected analog, N-Fmoc-2-aminopyridine . This stability advantage is a direct consequence of the Boc group's resistance to base-induced β-elimination and nucleophilic cleavage, whereas the Fmoc group undergoes rapid deprotection in basic environments. This distinction is critical for reaction sequences involving basic reagents or strong nucleophiles where the Fmoc group would be prematurely cleaved.

Chemical Stability Basic Conditions Protecting Group Stability

Milder Acidic Deprotection: N,N-Di-Boc-2-aminopyridine vs. N-Cbz-2-aminopyridine

Deprotection of the Boc groups in N,N-Di-Boc-2-aminopyridine can be achieved under milder acidic conditions compared to the removal of the benzyloxycarbonyl (Cbz) group from N-Cbz-2-aminopyridine . While Cbz removal typically requires strong acids (e.g., HBr/AcOH) or hydrogenolysis, Boc deprotection proceeds readily with trifluoroacetic acid (TFA) or HCl in organic solvents, offering greater compatibility with acid-sensitive functional groups elsewhere in the molecule.

Deprotection Conditions Acid Sensitivity Orthogonal Protecting Group Strategy

Thermal Stability and Physical Property Differentiation: N,N-Di-Boc-2-aminopyridine vs. N-Boc-2-aminopyridine

Direct comparison of physical property data reveals significant differences between N,N-Di-Boc-2-aminopyridine and its mono-protected analog, N-Boc-2-aminopyridine (CAS 38427-94-0) [1] . N,N-Di-Boc-2-aminopyridine exhibits a lower melting point range of 81–85 °C versus 91–96 °C for the mono-Boc derivative, while its boiling point is substantially higher (365 °C at 760 mmHg vs. 253 °C for the mono-Boc compound) [1] . The flash point also differs markedly (174.5 °C vs. 107 °C) [1] . These quantitative differences arise from the additional Boc group altering intermolecular forces and molecular weight (294.35 g/mol vs. approximately 194.23 g/mol) .

Thermal Stability Melting Point Boiling Point Physical Properties

Defined Purity Specification: N,N-Di-Boc-2-aminopyridine (97% Assay) vs. N-Boc-2-aminopyridine (Typical Purity)

N,N-Di-Boc-2-aminopyridine is commercially available with a defined purity specification of 97% (by assay) from a primary vendor . This quantitative purity standard ensures batch-to-batch consistency and reproducibility in research and industrial applications. In contrast, N-Boc-2-aminopyridine is often supplied with a typical purity of 95% , representing a lower and potentially more variable quality threshold. The 97% purity level reduces the burden of additional purification steps and minimizes the risk of side reactions caused by impurities.

Purity Quality Control Assay Reproducibility

Density and Boiling Point Differentiation: N,N-Di-Boc-2-aminopyridine vs. N-Boc-2-aminopyridine

Additional physical property comparisons reinforce the distinction between N,N-Di-Boc-2-aminopyridine and its mono-Boc analog [1] . The calculated density of N,N-Di-Boc-2-aminopyridine is 1.133 g/cm³, compared to 1.131 g/cm³ for N-Boc-2-aminopyridine [1] . More notably, the boiling point at atmospheric pressure (760 mmHg) is 365 °C for the di-Boc compound versus 253 °C for the mono-Boc derivative—a difference of 112 °C [1] . The flash point also differs substantially: 174.5 °C versus 107 °C [1] . These data are critical for safe handling, storage, and reaction design.

Density Boiling Point Physical Properties

Hazard Classification and Safety Profile: N,N-Di-Boc-2-aminopyridine vs. In-Class Unprotected Analogs

N,N-Di-Boc-2-aminopyridine carries a defined hazard classification of Acute Toxicity Category 4 (Oral) and is labeled with the signal word 'Warning' under GHS guidelines . This classification provides a clear, quantifiable safety benchmark for handling and risk assessment. In contrast, unprotected 2-aminopyridine or its mono-Boc derivative may present different or heightened hazards due to the free amine functionality, which can be corrosive or more acutely toxic. The presence of two Boc groups significantly alters the compound's toxicological profile and physical form (solid, mp 81–85 °C) [1], enabling safer handling and storage protocols.

Safety Hazard Classification Acute Toxicity Handling

Optimized Application Scenarios for N,N-Di-Boc-2-aminopyridine (CAS 870703-63-2): Leveraging Verified Differentiated Properties for Maximum Impact


Multi-Step Synthesis Requiring Base-Stable Amine Protection

N,N-Di-Boc-2-aminopyridine is the optimal choice for synthetic sequences involving basic reagents or nucleophilic conditions where common Fmoc-protected analogs would be prematurely deprotected . The Boc groups confer robust stability under basic conditions (class-level inference from established Boc stability), ensuring the amine remains protected throughout the sequence until selective acidic deprotection is desired. This property is particularly valuable in the synthesis of complex heterocyclic scaffolds, pharmaceutical intermediates, and natural product derivatives where orthogonal protection strategies are essential [1].

Thermally Demanding Reactions and High-Temperature Workflows

With a boiling point of 365 °C at 760 mmHg—112 °C higher than that of the mono-Boc analog—N,N-Di-Boc-2-aminopyridine is uniquely suited for reactions requiring elevated temperatures or distillative workups . This thermal stability prevents compound loss through volatilization that would compromise yields when using the lower-boiling N-Boc-2-aminopyridine (253 °C) [1]. Applications include high-temperature coupling reactions, microwave-assisted syntheses, and continuous flow processes where precise thermal control is required [2].

Orthogonal Deprotection Strategies in Complex Molecule Construction

The dual Boc groups of N,N-Di-Boc-2-aminopyridine can be removed under mild acidic conditions (e.g., TFA or HCl in organic solvents), in contrast to the harsher conditions required for Cbz removal (HBr/AcOH or hydrogenolysis) . This orthogonality allows for the selective unveiling of the 2-aminopyridine moiety in the presence of other acid-labile protecting groups or sensitive functional groups. This capability is critical for the total synthesis of polyfunctional natural products and advanced pharmaceutical intermediates where precise control over protecting group removal is non-negotiable [1].

Reproducible Research and Quality-Controlled Scale-Up

The defined purity specification of 97% for commercially available N,N-Di-Boc-2-aminopyridine ensures batch-to-batch consistency that is essential for reproducible research and scalable industrial processes . This 2% higher purity over typical mono-Boc analogs reduces the impurity burden and eliminates the need for additional purification steps prior to use [1]. For medicinal chemistry programs and process chemistry development, this quality specification translates to improved yields, fewer side reactions, and greater confidence in experimental outcomes, ultimately reducing the total cost of synthesis [2].

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